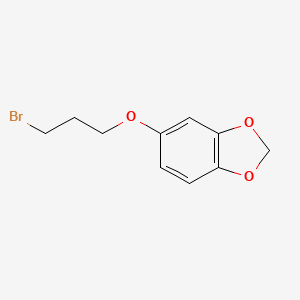
5-(3-bromopropoxy)-2H-1,3-benzodioxole
Übersicht
Beschreibung
The compound “5-(3-bromopropoxy)-2H-1,3-benzodioxole” is a bromo silyl ether . It’s similar to “(3-Bromopropoxy)-tert-butyldimethylsilane”, which can be used as a chemical probe for identifying enzymes involved in phosphatase activity . This molecule has also been shown to have anti-cancer effects in vitro and in vivo assays, by preventing tumor growth and metastasis .
Wissenschaftliche Forschungsanwendungen
Benzodioxole Derivatives in Scientific Research
Benzodioxole Compounds in Drug Metabolism Studies
Benzodioxole derivatives, including those with substituents that enhance their reactivity or binding affinities, are frequently investigated for their pharmacokinetic and pharmacodynamic properties. For instance, Saracatinib (AZD-0530), which contains a 1,3-benzodioxole group, has been studied for its metabolism, revealing the formation of reactive intermediates. These studies provide insights into the drug's side effects and suggest pathways for metabolic detoxification (Attwa et al., 2018) https://consensus.app/papers/lcmsms-reveals-formation-orthoquinone-iminium-attwa/6852b4e8602d5728bb30cc0fcdcd94e9/?utm_source=chatgpt.
Synthetic Applications
The Nenitzescu indole synthesis is another area where similar chemical motifs are relevant. This synthesis method, which involves compounds similar to benzodioxoles, is crucial for producing biologically active natural products and drug-like compounds. The methodology demonstrates the significance of such chemical structures in developing new materials and pharmaceuticals (Dumitrascu & Ilies, 2020) https://consensus.app/papers/advances-nenitzescu-synthesis-1990–2019-dumitrascu/018fe0454f1a5072b1aac35b5bb80bc5/?utm_source=chatgpt.
Exploration of Pharmacological Properties
Compounds featuring benzodioxole structures are frequently explored for their pharmacological properties, including mucoactive effects and potential therapeutic applications in respiratory diseases. Ambroxol, a molecule containing bromine and a cyclic structure, serves as a mucoactive agent with extensive use in treating respiratory conditions. Its efficacy and safety profile in pediatric populations highlight the therapeutic potential of such compounds (Kantar et al., 2020) https://consensus.app/papers/overview-efficacy-safety-ambroxol-treatment-acute-kantar/b088ac777a925eee9e15643e306462b8/?utm_source=chatgpt.
Safety and Hazards
The safety data sheet for a similar compound, “3-BROMOPROPOXY-t-BUTYLDIMETHYLSILANE”, mentions that it’s a combustible liquid and irritating fumes and organic acid vapors may develop when the material is exposed to elevated temperatures or open flame . It also causes skin irritation and serious eye irritation .
Eigenschaften
IUPAC Name |
5-(3-bromopropoxy)-1,3-benzodioxole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c11-4-1-5-12-8-2-3-9-10(6-8)14-7-13-9/h2-3,6H,1,4-5,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZVZRLKAMWQNLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCCCBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

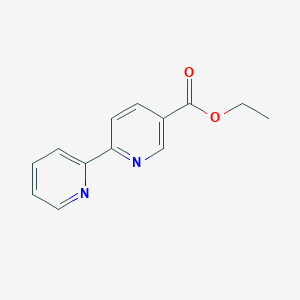
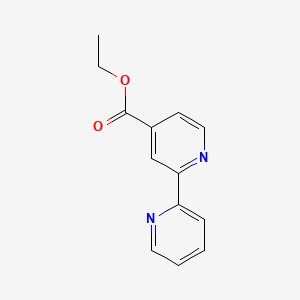
![5-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]-2-hydrazinylpyridine](/img/structure/B3272050.png)
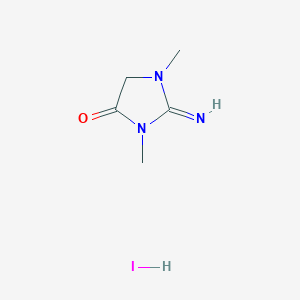

![7'-nitro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B3272066.png)
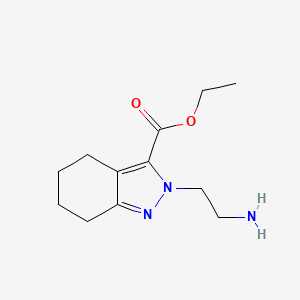
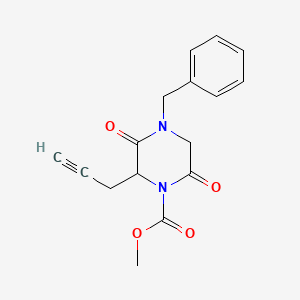
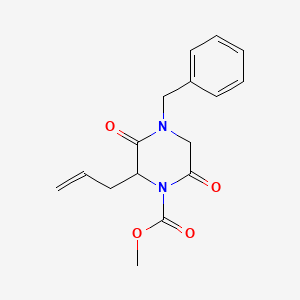

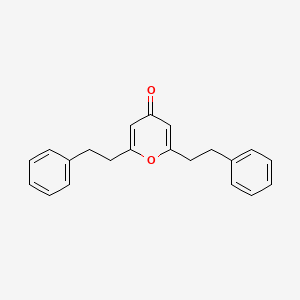

![3-Oxabicyclo[3.1.0]hexan-2-one](/img/structure/B3272101.png)
![{(1R,3R,5S)-3,5-Dihydroxy-2-[(E)-(3S)-3-hydroxyoct-1-enyl]cyclopentyl}acetic acid](/img/structure/B3272103.png)